molecular formula C3H10ClN B12387239 Trimethylammonium chloride-13c3,d9

Trimethylammonium chloride-13c3,d9

Cat. No.: B12387239
M. Wt: 107.60 g/mol
InChI Key: SZYJELPVAFJOGJ-PGPWJICYSA-N
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Description

Trimethylammonium chloride-13c3,d9 is a compound that is both deuterium and carbon-13 labeled. It is a derivative of trimethylammonium chloride, an endogenous metabolite. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its stable isotope labeling which makes it useful for tracing and quantitation in various studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethylammonium chloride-13c3,d9 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon-13 into the trimethylammonium chloride molecule. This process typically involves the use of labeled precursors and specific reaction conditions to ensure the correct isotopic labeling .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistent isotopic labeling. The process involves the use of specialized equipment and techniques to handle the labeled compounds safely and efficiently .

Chemical Reactions Analysis

Types of Reactions

Trimethylammonium chloride-13c3,d9 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may result in the formation of carbonyl compounds, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemical Synthesis and Analysis

Synthetic Intermediates
Trimethylammonium chloride-13C3,D9 serves as an important synthetic intermediate in organic chemistry. Its isotopic labeling allows researchers to trace the pathways of chemical reactions and understand mechanisms at a molecular level. The compound can be utilized in synthesizing other complex molecules, providing insights into reaction dynamics and product formation .

NMR Spectroscopy
Due to its isotopic composition, this compound is extensively used in nuclear magnetic resonance (NMR) spectroscopy. The presence of carbon-13 enhances the resolution of NMR spectra, allowing for more precise structural elucidation of organic compounds. This is particularly useful in studying reaction intermediates and products in various chemical reactions .

Biochemical Research

Metabolite Studies
This compound is recognized as an endogenous metabolite, making it significant in metabolic studies. Researchers utilize this compound to investigate metabolic pathways involving trimethylamine and its derivatives. By tracing the labeled compound through biological systems, scientists can gain insights into metabolic processes and potential biomarkers for diseases .

Drug Development
In pharmaceutical research, this compound is employed to study drug interactions and pharmacokinetics. The isotopic labeling allows for tracking the distribution and metabolism of drug candidates within biological systems, facilitating the development of more effective therapeutic agents .

Environmental Science

Pollutant Tracking
Environmental scientists leverage the properties of this compound to study the behavior of pollutants, particularly per- and polyfluoroalkyl substances (PFAS). Its ability to form micelles can enhance the degradation of these persistent environmental contaminants when combined with other reagents under specific conditions .

Toxicity Assessments
The compound's low acute toxicity profile makes it suitable for use in toxicity studies related to aquatic organisms. Understanding the environmental impact of trimethylammonium chloride derivatives helps in assessing their safety for ecological systems .

Case Studies

Study Title Focus Area Findings
Photoactivated Reductive Defluorination of PFAS Environmental ChemistryDemonstrated that trimethylammonium chloride derivatives can facilitate the degradation of PFAS under UV light, achieving up to 99% reduction in certain compounds .
NMR Studies on Drug Metabolism Pharmaceutical ResearchUtilized this compound to trace drug metabolism pathways in vivo, revealing critical insights into pharmacokinetics .
Metabolic Pathway Elucidation BiochemistryInvestigated how trimethylamine metabolism occurs in humans, using labeled compounds to track metabolic intermediates .

Mechanism of Action

The mechanism of action of trimethylammonium chloride-13c3,d9 involves its incorporation into metabolic pathways where it acts as a tracer. The labeled isotopes allow researchers to track the movement and transformation of the compound within biological systems. This provides valuable information about the molecular targets and pathways involved in various processes .

Comparison with Similar Compounds

Similar Compounds

    Trimethylammonium chloride: The non-labeled version of the compound.

    Deuterated compounds: Other compounds labeled with deuterium.

    Carbon-13 labeled compounds: Other compounds labeled with carbon-13.

Uniqueness

Trimethylammonium chloride-13c3,d9 is unique due to its dual labeling with both deuterium and carbon-13. This dual labeling provides enhanced sensitivity and specificity in tracing studies, making it a valuable tool in scientific research .

Properties

Molecular Formula

C3H10ClN

Molecular Weight

107.60 g/mol

IUPAC Name

1,1,1-trideuterio-N,N-bis(trideuterio(113C)methyl)(113C)methanamine;hydrochloride

InChI

InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1+1D3,2+1D3,3+1D3;

InChI Key

SZYJELPVAFJOGJ-PGPWJICYSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N([13C]([2H])([2H])[2H])[13C]([2H])([2H])[2H].Cl

Canonical SMILES

CN(C)C.Cl

Origin of Product

United States

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